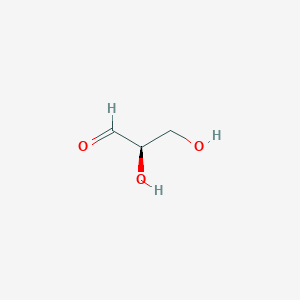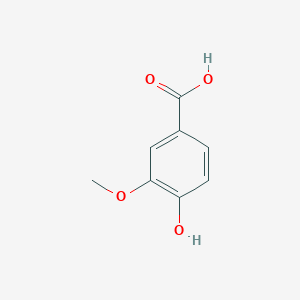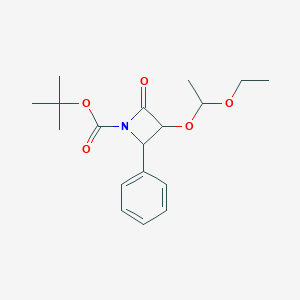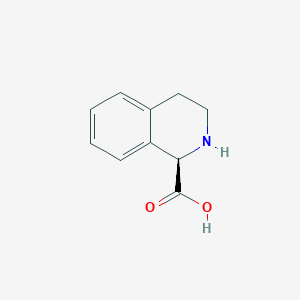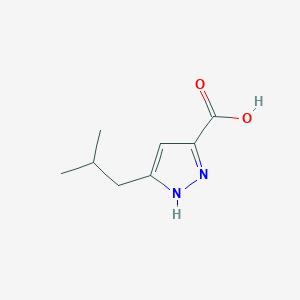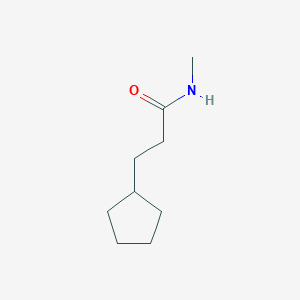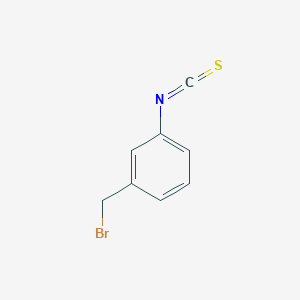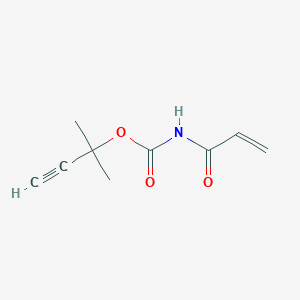
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate, also known as MBYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBYC is a carbamate derivative that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Biochemische Und Physiologische Effekte
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one of the limitations of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate. One area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based compounds with improved anticancer, antiviral, and antifungal activities. Another area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based materials with novel properties and applications. Additionally, the study of the mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate and its effects on various cellular processes is an important area of research that could lead to the development of new therapies for various diseases.
Synthesemethoden
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is synthesized through a multi-step process that involves the reaction of 2-methylbut-3-yn-2-ol with propionyl chloride to form 2-methylbut-3-yn-2-yl propionate. This intermediate is then reacted with phosgene and ammonia to form 2-methylbut-3-yn-2-yl N-propionylcarbamate, which is subsequently reacted with ethyl chloroformate to yield 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate.
Wissenschaftliche Forschungsanwendungen
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit anticancer, antiviral, and antifungal activities. In organic synthesis, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a key intermediate in the synthesis of various compounds. In materials science, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a building block for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
141895-75-2 |
|---|---|
Produktname |
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12) |
InChI-Schlüssel |
YGWKYRQUJSUBOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(=O)C=C |
Kanonische SMILES |
CC(C)(C#C)OC(=O)NC(=O)C=C |
Synonyme |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



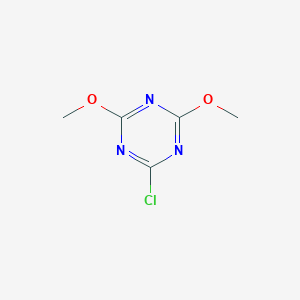
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
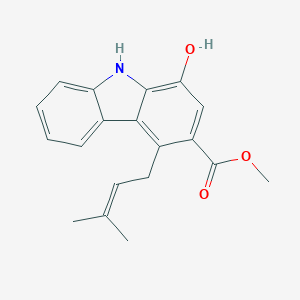
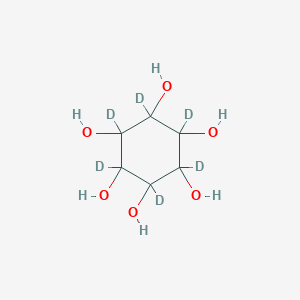
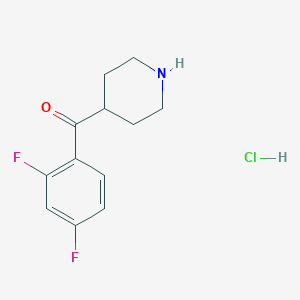
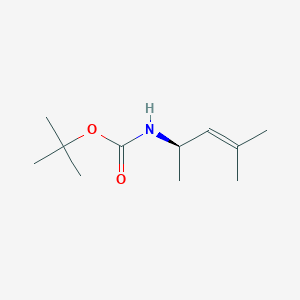
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
